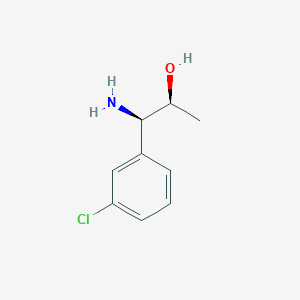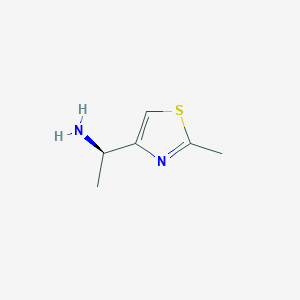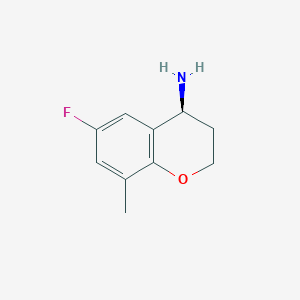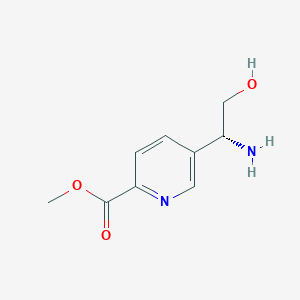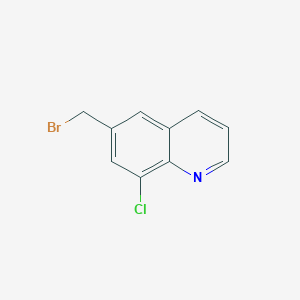
(S)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a bromine atom attached to a difluorophenyl ring. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-bromo-2,6-difluorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, under appropriate reaction conditions to introduce the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to a different functional group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde
Reduction: Formation of dehalogenated or amine-modified products
Substitution: Formation of azide or nitrile derivatives
Scientific Research Applications
(S)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-2-(4-chloro-2,6-difluorophenyl)ethan-1-OL
- (S)-2-Amino-2-(4-iodo-2,6-difluorophenyl)ethan-1-OL
- (S)-2-Amino-2-(4-methyl-2,6-difluorophenyl)ethan-1-OL
Uniqueness
(S)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs. This uniqueness makes it particularly valuable in specific synthetic and research applications where the bromine atom’s reactivity is advantageous.
Properties
Molecular Formula |
C8H8BrF2NO |
|---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-bromo-2,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrF2NO/c9-4-1-5(10)8(6(11)2-4)7(12)3-13/h1-2,7,13H,3,12H2/t7-/m1/s1 |
InChI Key |
TVRZNUSYJLKOJB-SSDOTTSWSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1F)[C@@H](CO)N)F)Br |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(CO)N)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


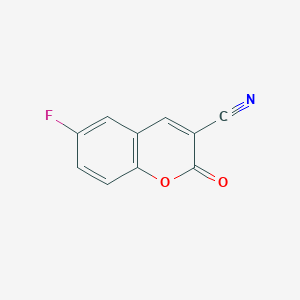
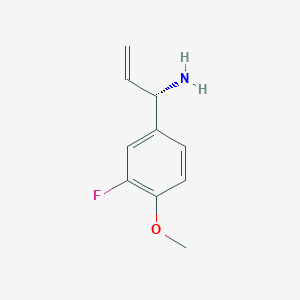
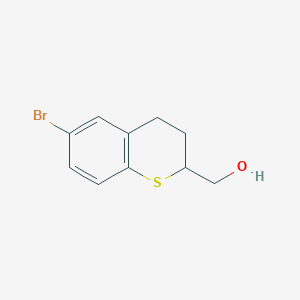
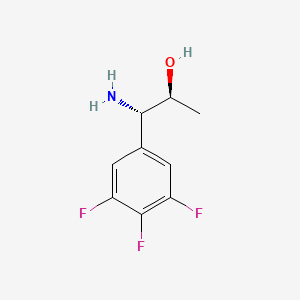

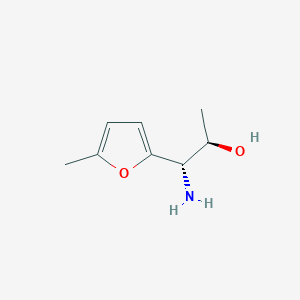
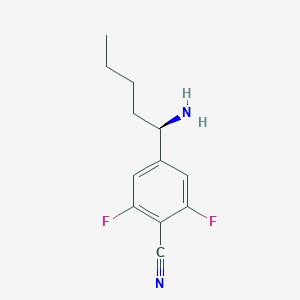
![Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-5,6-Dihydro-[1,2,4]Triazolo[4,3-A]Pyrazine-7(8H)-Carboxylate](/img/structure/B13045154.png)
